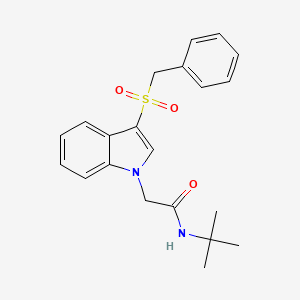

![molecular formula C19H17ClN6OS2 B2719245 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide CAS No. 887347-91-3](/img/structure/B2719245.png)

2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

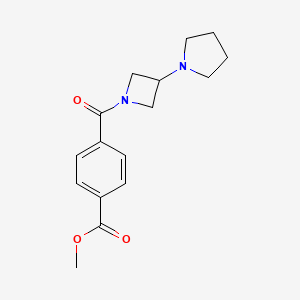

The compound “2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide” is a complex organic molecule. It contains several functional groups, including a tetrazole ring, a thiophene ring, and a propanamide group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The compound contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Chemical Properties

Photochromic Systems : Derivatives related to the given compound, such as 1,2-Bis(benzo[b]thiophen-3-yl)ethene, have been synthesized to exhibit thermally irreversible and fatigue-resistant photochromic properties. These compounds undergo reversible photocyclization, producing red-colored closed-ring forms stable at high temperatures and capable of repeated coloration/decoloration cycles (Uchida et al., 1990).

Antimicrobial and Cytotoxic Activities : Novel thiazole derivatives, including some with structural similarities to the queried compound, have been synthesized and investigated for their antimicrobial activity. These compounds have shown significant antibacterial and anticandidal effects, as well as cytotoxicity against various human leukemia and embryonic fibroblast cell lines (Dawbaa et al., 2021).

Applications in Drug Discovery and Material Science

Antitumor Evaluation : The synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide led to the development of derivatives with significant antitumor activities. These compounds have shown inhibitory effects on breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines, highlighting their potential as antitumor agents (Shams et al., 2010).

Disperse Dyes Synthesis : Azo benzo[b]thiophene derivatives synthesized from related precursors have been applied as disperse dyes, demonstrating good coloration and fastness properties on polyester. This application showcases the compound's relevance in the material science domain, particularly in textile manufacturing (Sabnis & Rangnekar, 1989).

Zukünftige Richtungen

Thiophene and its substituted derivatives, which are present in this compound, are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry. They have been reported to possess a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Eigenschaften

IUPAC Name |

2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN6OS2/c1-11(28-19-23-24-25-26(19)13-8-6-12(20)7-9-13)17(27)22-18-15(10-21)14-4-2-3-5-16(14)29-18/h6-9,11H,2-5H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNFMQDXAUVQNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)SC3=NN=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-Fluoropyrimidin-2-yl)-3-oxo-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2719168.png)

![5-bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2719170.png)

![5-((2-chlorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2719173.png)

![3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenethylpropanamide](/img/structure/B2719176.png)

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5-methyl-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2719178.png)

![N-Butan-2-yl-2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B2719180.png)

![N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2719182.png)

![(E)-3-((4-chlorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2719185.png)